Affinity Impact of Meta-Bromine Substitution in a Peptide-Fab Complex
In a direct head-to-head comparison of meditope peptide variants bound to the cetuximab Fab domain, the substitution of phenylalanine (Phe3) with a 3-bromophenylalanine residue (F3(3-Br)F) resulted in a markedly reduced binding affinity. The target compound's building block, 3-bromophenylalanine, was incorporated into a peptide, and its binding kinetics were measured by surface plasmon resonance (SPR) against the original, unsubstituted peptide [1].
| Evidence Dimension | Binding Affinity (Equilibrium Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | Kd > 5.4 µM (for the F3(3-Br)F meditope variant) |
| Comparator Or Baseline | Original cQFD meditope (unsubstituted phenylalanine at position 3): Kd = 0.17 µM |
| Quantified Difference | The affinity was reduced by at least 31.8-fold (from 0.17 µM to >5.4 µM). |
| Conditions | Surface Plasmon Resonance (SPR) on a Biacore T100 instrument; cetuximab Fab immobilized on a CM5 sensor chip; meditope variants used as analytes. |
Why This Matters
This data proves that the 3-bromophenylalanine residue is not functionally silent; its introduction into a peptide sequence causes a quantifiable and substantial (>31-fold) reduction in target binding affinity, which is a critical consideration for researchers designing peptides for therapeutic applications.
- [1] Bzymek, K. P., Avery, K. A., Ma, Y., Horne, D. A., & Williams, J. C. (2016). Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope-Fab complexes. Acta Crystallographica Section F Structural Biology Communications, 72(Pt 11), 820–830. View Source
